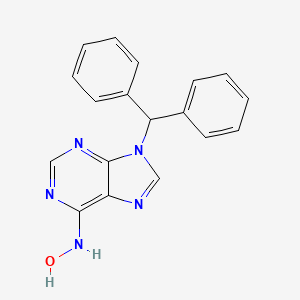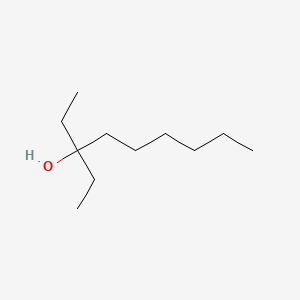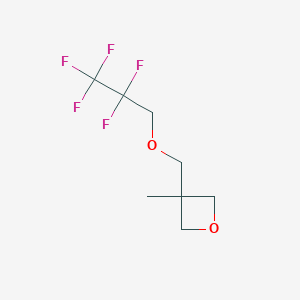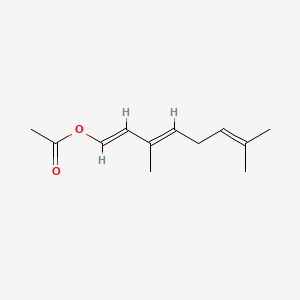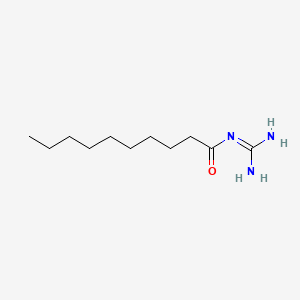
Octahydro-4,7-methano-1H-inden-5-yl butyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octahydro-4,7-methano-1H-inden-5-yl butyrate: is a chemical compound with the molecular formula C14H22O2 and a molecular weight of 222.32 g/mol. It is known for its unique structure, which includes a tricyclic ring system. This compound is often used in the fragrance industry due to its pleasant odor characteristics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Octahydro-4,7-methano-1H-inden-5-yl butyrate typically involves the esterification of octahydro-4,7-methano-1H-indene-5-ol with butyric acid. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Octahydro-4,7-methano-1H-inden-5-yl butyrate can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the butyrate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Octahydro-4,7-methano-1H-inden-5-yl butyrate is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules and natural products .
Biology: In biological research, this compound is used to study the effects of ester compounds on biological systems. It is also used in the development of bioactive molecules .
Industry: In the fragrance industry, this compound is used as a fragrance ingredient due to its pleasant odor. It is also used in the formulation of perfumes and personal care products .
Wirkmechanismus
The mechanism of action of Octahydro-4,7-methano-1H-inden-5-yl butyrate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic odor. The ester group in the compound plays a crucial role in its olfactory properties. Additionally, the compound may interact with various enzymes and proteins in biological systems, influencing its bioactivity .
Vergleich Mit ähnlichen Verbindungen
- Octahydro-4,7-methano-1H-indene-5-acetaldehyde
- Octahydro-6-methyl-4,7-methano-1H-indene-5-carboxaldehyde
- 4,7-Methano-1H-indene, octahydro-
Comparison:
- Structural Differences: While these compounds share a similar tricyclic ring system, they differ in their functional groups (e.g., aldehyde, carboxaldehyde, butyrate).
- Odor Characteristics: Each compound has distinct olfactory properties due to differences in their functional groups.
- Applications: The unique functional groups in each compound lead to different applications in the fragrance and pharmaceutical industries .
Eigenschaften
CAS-Nummer |
84962-70-9 |
|---|---|
Molekularformel |
C14H22O2 |
Molekulargewicht |
222.32 g/mol |
IUPAC-Name |
8-tricyclo[5.2.1.02,6]decanyl butanoate |
InChI |
InChI=1S/C14H22O2/c1-2-4-14(15)16-13-8-9-7-12(13)11-6-3-5-10(9)11/h9-13H,2-8H2,1H3 |
InChI-Schlüssel |
YMXRBJAUZVMBOC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)OC1CC2CC1C3C2CCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


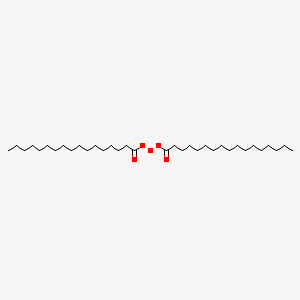
![5,7-Dimethyl-3-(4-pyridyl)pyridino[3,4-e]1,2,4-triazine](/img/structure/B12660673.png)




